Diethyl 2-cyano-3-iminopentanedioate
Description
Diethyl 2-cyano-3-iminopentanedioate is a multifunctional organic compound characterized by a pentanedioate backbone substituted with cyano (-CN) and imino (-NH) groups at the 2- and 3-positions, respectively, and esterified with ethyl groups. This structure confers unique reactivity, enabling applications in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry. Its electron-withdrawing cyano group enhances electrophilicity, while the imino group provides sites for hydrogen bonding and tautomerism, influencing its stability and interaction with biological targets.
Properties
CAS No. |
65523-05-9 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
diethyl 2-cyano-3-iminopentanedioate |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)5-8(12)7(6-11)10(14)16-4-2/h7,12H,3-5H2,1-2H3 |
InChI Key |
XBOMYZCTRIMBMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=N)C(C#N)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(=N)C(C#N)C(=O)OCC |
Other CAS No. |
65523-05-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Diethyl Succinate (Natural Diethyl Succinate)
Structural Similarities : Both compounds share a diethyl ester functionalization of a dicarboxylic acid backbone.
Key Differences :
- Diethyl succinate lacks the cyano and imino substituents, resulting in reduced electrophilicity and hydrogen-bonding capacity.
- Physical Properties :
Applications: Diethyl succinate is primarily used as a flavoring agent (FEMA 2377), whereas the cyano-imino derivative is more suited for synthetic chemistry due to its functional diversity.
Diphenylglycolic Acid (Benzilic Acid)
Structural Similarities : Both compounds feature substituted acetic acid derivatives.
Key Differences :
- Diphenylglycolic acid (C14H12O3) has hydroxyl and diphenyl groups, enabling chelation and use in organocatalysis.
- This compound’s cyano group offers stronger electron-withdrawing effects compared to the hydroxyl group, altering acidity (pKa) and redox behavior.
Thermal Stability :
| Compound | Melting Point | Stability Under Heat |
|---|---|---|
| Diphenylglycolic Acid | 216–217°C | Decomposes above 250°C |
| Diethyl 2-Cyano-3-Imino | Not reported | Likely lower (ester/cyano thermal lability) |
Boron Trifluoride Diethyl Etherate
Synergistic Use: this compound may interact with BF₃·OEt₂ to activate electrophilic sites, though its imino group could compete for coordination, reducing catalytic efficiency compared to simpler esters.
Isopropyl Dimethylphosphoramidocyanidoate
Reactivity Comparison :
- Both compounds contain cyano groups, but the phosphoramidocyanidate in Isopropyl dimethylphosphoramidocyanidoate (C6H13N2O2P) enables nucleophilic substitution at phosphorus.
- This compound’s imino group favors tautomerism (e.g., enamine-imine equilibria), absent in the phosphoramidocyanidate.
Toxicity: Phosphoramidocyanidates are often neurotoxic, whereas the target compound’s hazards remain understudied but likely involve cyano-related toxicity (e.g., metabolic inhibition).
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